molecular formula C18H22N4O4S B12161375 methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate

methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate

Cat. No.: B12161375
M. Wt: 390.5 g/mol
InChI Key: NGKSEYMXMIWYDI-UHFFFAOYSA-N
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Description

Methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a glycinate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antipsychotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate typically involves a multi-step process. One common route includes the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of a solvent like tert-butyl alcohol at elevated temperatures (around 120°C) for an extended period (approximately 15 hours) . The resulting intermediate is then reacted with a suitable acylating agent to introduce the 4-oxobutanoyl group, followed by esterification with glycine methyl ester to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 4-oxobutanoyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones of the benzothiazole ring.

    Reduction: Alcohol derivatives of the 4-oxobutanoyl moiety.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate is unique due to its combination of a benzothiazole ring, piperazine moiety, and glycinate ester, which together contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H22N4O4S

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 2-[[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl]amino]acetate

InChI

InChI=1S/C18H22N4O4S/c1-26-17(25)12-19-15(23)6-7-16(24)21-8-10-22(11-9-21)18-13-4-2-3-5-14(13)27-20-18/h2-5H,6-12H2,1H3,(H,19,23)

InChI Key

NGKSEYMXMIWYDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CCC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32

Origin of Product

United States

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